REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl.[N:11]([O-])=O.[Na+].[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[K+]>O>[OH:21][C:15]1[CH:20]=[CH:19][C:18]([N:11]=[N:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:17][CH:16]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
236.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped
|
Type
|
FILTRATION
|
Details
|
After filtration under suction
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Type
|
WASH
|
Details
|
the product was washed with purified water
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mol | |
AMOUNT: MASS | 292.3 g | |
YIELD: PERCENTYIELD | 65.5% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |